molecular formula C19H15ClN4O2S B2578870 N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-83-4

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2578870
CAS No.: 1251560-83-4
M. Wt: 398.87
InChI Key: FBNOSTLABMWTIB-UHFFFAOYSA-N
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Description

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is notable for its pharmacological versatility, with applications in antimalarial and neurological drug discovery . The compound’s structure includes a benzyl group substituted at the sulfonamide nitrogen and a 3-chlorophenyl moiety, which likely enhances its lipophilicity and binding affinity to biological targets such as falcipain-2 (a cysteine protease critical in Plasmodium falciparum) or metabotropic glutamate receptors (mGluR2) .

Properties

IUPAC Name

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-16-7-4-8-17(11-16)24(12-15-5-2-1-3-6-15)27(25,26)18-9-10-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNOSTLABMWTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine hydrate with an appropriate nitrile compound under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring is then fused to the triazole ring through a cyclization reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Benzyl and Chlorophenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 3-Chlorophenyl Group

The 3-chlorophenyl substituent can undergo substitution reactions under catalytic or thermal conditions.

Reaction TypeConditionsProductsYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 120°C, dioxaneBiaryl derivatives33–39%
Buchwald-HartwigPd catalyst, ligand, baseAminated derivatives

Example: Reaction with arylboronic acids under Suzuki conditions replaces the chlorine atom, enabling diversification of the aryl group .

Functionalization of the Sulfonamide Group

The sulfonamide moiety reacts via alkylation or acylation, though steric hindrance from bulky substituents may limit reactivity.

Reaction TypeReagents/ConditionsProductsNotesSource
AlkylationAlkyl halides, baseN-alkylated sulfonamidesLow yields due to sterics
ReductionLiAlH₄, THFThiol derivativesRequires harsh conditions

Triazolopyridine Core Modifications

The fused triazole-pyridine system participates in electrophilic substitution and cycloaddition reactions.

Reaction TypeConditionsProductsKey FindingsSource
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitro derivatives at C3/C8Positional selectivity
Oxidative cyclizationI₂, DMSO, 80°CFused polycyclic systemsForms new C–N bonds

Example: Nitration introduces nitro groups at electronically activated positions on the pyridine ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications at halogenated positions or the triazole ring.

Reaction TypeCatalytic SystemSubstratesApplicationsSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂OArylboronic acidsBiaryl diversification
SonogashiraPd/Cu, amine baseTerminal alkynesAlkyne-functionalized

Example: Coupling with 4-methoxyphenylboronic acid under Suzuki conditions generates biaryl derivatives with antimalarial activity .

Electrochemical Transformations

Electrochemically induced reactions enable metal-free modifications.

Reaction TypeConditionsProductsAdvantagesSource
Desulfurative cyclizationConstant current, MeCNAminotriazolopyridinesNo external oxidants

Oxidation and Reduction Pathways

The sulfonamide and aromatic systems undergo redox reactions:

Reaction TypeReagentsProductsOutcomeSource
Sulfonamide oxidationH₂O₂, AcOHSulfone derivativesEnhanced electrophilicity
Pyridine ring reductionH₂, Pd/CPartially saturated pyridineAltered π-conjugation

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

ConditionObservationDegradation ProductsImplicationsSource
HCl (1M), refluxPartial cleavage of sulfonamidePyridine-sulfonic acidAvoid strong acids
NaOH (1M), 60°CStable for 24hTolerates mild bases

Scientific Research Applications

Overview

Recent studies have identified N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide as a promising candidate in the search for new antimalarial agents. The compound has been evaluated in vitro against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Case Studies

  • In Vitro Evaluation : A library of 1561 compounds was synthesized and screened using virtual docking methods targeting falcipain-2, an enzyme crucial for the survival of the malaria parasite. Among these, this compound showed significant antimalarial activity with an IC50 value of 4.98 μM .
  • Mechanism of Action : The compound's mechanism involves inhibition of falcipain-2, leading to disruption in the parasite's lifecycle. This finding indicates its potential as a lead compound for further drug development aimed at malaria treatment .

Comparative Data Table

Compound NameIC50 (μM)Target EnzymeActivity Type
This compound4.98Falcipain-2Antimalarial
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Falcipain-2Antimalarial

Overview

The triazolo[4,3-a]pyridine scaffold has shown promise in antibacterial applications due to its ability to inhibit bacterial growth.

Research Findings

Studies have indicated that derivatives of triazolo[4,3-a]pyridines exhibit significant antibacterial activity against various strains of bacteria. The sulfonamide group enhances this activity by interfering with bacterial folate synthesis pathways.

Case Studies

  • In Vitro Studies : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The structure-activity relationship (SAR) studies suggested that modifications on the benzyl and sulfonamide groups could enhance potency against resistant strains .

Overview

This compound has also been investigated for its potential use in treating cystic fibrosis due to its ability to modulate ion transport and reduce inflammation.

Case Studies

  • Ion Channel Modulation : Research indicates that compounds within this class can influence chloride channels involved in mucus secretion. This modulation can alleviate symptoms associated with cystic fibrosis by improving airway hydration and reducing mucus viscosity .

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with structurally related compounds, focusing on substituents, biological activity, and applications:

Compound Name Substituents Biological Activity Key Findings
This compound - Benzyl
- 3-Chlorophenyl
Inferred: Potential antimalarial/mGluR2 modulation Structural similarity to active antimalarial agents and mGluR2 modulators .
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h) - 2-Fluorobenzyl
- 3-Chlorophenyl
- 3-Methyl
Antimalarial (IC50 not reported) Synthesized via benzylation of intermediate 6f; characterized by NMR and LC/MS .
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 3-Fluorobenzyl
- 4-Methoxyphenyl
- 3-Ethyl
Antimalarial (IC50 = 2.24 µM) High potency against Plasmodium falciparum; validated via molecular docking .
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one - 3-Chlorobenzyl
- Piperidin-1-ylsulfonyl
Antimalarial (IC50 = 4.98 µM) Moderate activity; highlights importance of sulfonamide substitution patterns .
[1,2,4]Triazolo[4,3-a]pyridine derivatives (Patent WO2012062750) Variable substituents (e.g., aryl, alkyl) Positive allosteric modulation of mGluR2 receptors Optimized for CNS penetration; potential use in schizophrenia/anxiety disorders .

Key Structural and Functional Insights:

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., 3-chloro, 2-fluoro) enhance antimalarial potency by improving target binding (e.g., falcipain-2) .
  • Benzyl/aryl groups influence pharmacokinetics; fluorinated benzyl groups (as in 8h) may increase metabolic stability .
  • Methyl/ethyl groups at position 3 of the triazolo-pyridine core improve solubility without compromising activity .

Mechanistic Divergence :

  • Compounds with sulfonamide moieties (e.g., 8h) primarily target parasitic proteases, while piperidinyl-sulfonyl derivatives (e.g., WO2012062750) are tailored for CNS targets like mGluR2 .

Synthetic Accessibility :

  • Intermediate N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) (77% yield) serves as a precursor for benzylated derivatives like 8h .

Research Findings and Limitations

  • Antimalarial Potential: The triazolo-pyridine scaffold’s efficacy against Plasmodium falciparum is well-documented, but this compound requires explicit in vitro validation to confirm activity .
  • Neurological Applications : Patent data suggest structural analogs of this compound act as mGluR2 modulators, but its specific affinity remains uncharacterized .
  • Synthetic Challenges : Benzylation steps (e.g., using 2-fluorobenzyl chloride) often yield moderate efficiencies (~67%), necessitating optimization for scale-up .

Biological Activity

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS Number: 1251560-83-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimalarial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H15ClN4O2S
  • Molecular Weight : 398.9 g/mol
  • Structure : The compound features a triazolo-pyridine core with a sulfonamide functional group, which is known for its biological activity in various therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

In Vitro Studies

  • Growth Inhibition : The compound showed promising results with 50% growth inhibition (GI50) values in the low micromolar range against several cancer cell lines. For instance:
    • MDA-MB-231 (breast cancer) : GI50 = 0.49 μM
    • LNCaP (prostate cancer) : GI50 = 1.5 μM
    • NUGC (gastric cancer) : GI50 = 25 nM .
  • Selectivity : Toxicological tests indicated that this compound exhibited significantly lower toxicity towards normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may inhibit tyrosine kinase receptors similar to established anticancer drugs like gefitinib and dasatinib .

Antimalarial Activity

In addition to its anticancer properties, this compound has been investigated for its potential as an antimalarial agent.

In Vitro Evaluation

  • Activity Against Plasmodium falciparum : The compound was part of a virtual library screened for antimalarial activity against Plasmodium falciparum. Selected derivatives demonstrated significant in vitro activity with IC50 values indicating effective inhibition of parasite growth .
  • Target Enzyme : The primary target for this compound is falcipain-2, a cysteine protease crucial for the survival of the malaria parasite. Molecular docking studies have shown that the compound binds effectively to this enzyme .

Research Findings and Case Studies

StudyFindings
MDPI Review (2015)Highlighted the potential of triazolo-pyridine derivatives in anticancer applications with specific focus on their low toxicity profiles .
UAntwerpen Study (2020)Identified this compound as a promising candidate in antimalarial drug discovery programs .
ACS Omega (2022)Discussed the structural characteristics and energetic properties contributing to the biological activity of related compounds .

Q & A

Q. Basic Characterization Workflow

  • 1H-NMR : Confirm substituent integration and regiochemistry. For example, the 3-CH3 group in appears as a singlet at δ 2.70 ppm, while aromatic protons (Ar-H) resonate between δ 7.00–8.83 ppm.
  • Elemental analysis : Verify purity (e.g., C 48.38%, H 3.44% for C13H11ClN4O2S in ).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 322.03 for [M+H]+).
    Advanced methods like X-ray crystallography (as in ) resolve conformational details, such as dihedral angles between the triazole and pyridine rings .

How can molecular docking predict the target binding mode of this compound?

Q. Advanced Computational Strategy

  • Software selection : AutoDock Vina () is recommended for its accuracy and speed.
  • Protocol :
    • Prepare the ligand (compound) and receptor (target protein, e.g., Plasmodium falciparum enzymes) in PDBQT format.
    • Define a grid box encompassing the active site (e.g., 20 ų).
    • Run docking with exhaustiveness = 8 to sample conformational space.
    • Analyze top poses for hydrogen bonds (e.g., sulfonamide-SO2 with Arg residues) and hydrophobic interactions (3-chlorophenyl with aromatic pockets).
      Validation via MD simulations or experimental IC50 assays (e.g., antimalarial activity in ) strengthens predictions .

How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

  • 3-Chlorophenyl vs. 4-fluorophenyl : shows that replacing 3-Cl with 4-F reduces antimalarial potency (IC50 increases from 0.8 µM to 1.2 µM), likely due to altered electron-withdrawing effects and steric hindrance.
  • Benzyl group optimization : N-Benzyl substitution enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS targets.
  • Sulfonamide linkage : Replacing SO2NH with amide groups decreases solubility but may enhance metabolic stability.
    Use QSAR models to prioritize substituents for synthesis .

How should researchers resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?

Q. Advanced Data Reconciliation Framework

Assay standardization : Ensure consistent protocols (e.g., parasite lactate dehydrogenase assay vs. luciferase-based methods).

Control compounds : Compare with reference drugs (e.g., chloroquine for antimalarial studies).

Batch variability : Test multiple synthetic batches for purity (HPLC >98%) and stereochemical consistency (CD spectroscopy).

Meta-analysis : Pool data from (in vitro) and computational studies () to identify outliers.
Contradictions may arise from differences in cell lines, incubation times, or solvent effects (DMSO vs. ethanol) .

What crystallographic techniques elucidate the conformational dynamics of this compound?

Q. Advanced Structural Analysis

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water). provides CCDC deposition numbers (e.g., 1876879) for triazolopyridine derivatives, showing planar triazole-pyridine systems (torsion angle <5°).
  • Temperature-dependent XRD : Reveals flexibility in the N-benzyl group (e.g., rotational barriers at 100–300 K).
  • DFT calculations : Compare experimental bond lengths (C-S = 1.76 Å) with theoretical values (B3LYP/6-31G*) to validate electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.